Ethyl 3,5-diethoxybenzoate
CAS No.: 351002-95-4
Cat. No.: VC2216568
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 351002-95-4 |
---|---|
Molecular Formula | C13H18O4 |
Molecular Weight | 238.28 g/mol |
IUPAC Name | ethyl 3,5-diethoxybenzoate |
Standard InChI | InChI=1S/C13H18O4/c1-4-15-11-7-10(13(14)17-6-3)8-12(9-11)16-5-2/h7-9H,4-6H2,1-3H3 |
Standard InChI Key | QILFPIREJVUYJP-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=CC(=C1)C(=O)OCC)OCC |
Canonical SMILES | CCOC1=CC(=CC(=C1)C(=O)OCC)OCC |
Introduction
Chemical Structure and Physical Properties
Molecular Identity
Ethyl 3,5-diethoxybenzoate has the molecular formula C₁₃H₁₈O₄. Its structure consists of a central benzene ring with two ethoxy groups (-OCH₂CH₃) positioned at the meta positions (3 and 5) relative to each other, and an ethyl ester group (-COOCH₂CH₃) at position 1. This arrangement creates a symmetrical molecule with distinctive electronic and steric properties.
Physical Characteristics
While direct experimental data for Ethyl 3,5-diethoxybenzoate is limited in the available literature, its properties can be reasonably estimated by comparison with structurally related compounds. Based on the well-documented properties of Ethyl 3,5-dimethoxybenzoate, we can infer several key characteristics:
Spectroscopic Properties
The spectroscopic fingerprint of Ethyl 3,5-diethoxybenzoate would feature characteristic signals that distinguish it from its methoxy counterpart:
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In ¹H NMR spectroscopy, the ethoxy groups would show distinctive quartets (for -OCH₂-) and triplets (for -CH₃) with coupling constants typically around 7 Hz.
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¹³C NMR would display signals for the additional methylene carbons in the ethoxy groups, distinguishing it from the methoxy analog.
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IR spectroscopy would reveal characteristic absorption bands for the ester carbonyl (approximately 1710-1730 cm⁻¹) and ether C-O stretching vibrations.
Synthesis Methods
Optimization Considerations
Based on patented procedures for similar compounds, several factors would be critical for optimizing the synthesis:
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Temperature control: Maintaining precise temperature ranges during both esterification (70-80°C) and ethylation (50-55°C) reactions
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pH management: Careful adjustment of pH during various stages of synthesis, particularly after alkylation steps
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Solvent selection: Using appropriate solvents such as dimethylformamide for alkylation reactions and anhydrous conditions for esterification
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Catalyst loading: Optimizing the amount of acid catalyst for esterification to balance reaction rate against side reactions
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Purification protocol: Developing specific crystallization conditions to obtain high-purity product
Chemical Reactivity and Transformations
Functional Group Reactivity
The reactivity of Ethyl 3,5-diethoxybenzoate is determined by its three key functional components:
Ester Group Transformations
The ethyl ester functionality can undergo several important reactions:
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Hydrolysis: Under acidic or basic conditions to yield 3,5-diethoxybenzoic acid
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Transesterification: Exchange of the ethyl group with other alcohols
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Reduction: Conversion to primary alcohol (3,5-diethoxybenzyl alcohol) using reducing agents like LiAlH₄
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Amidation: Reaction with amines to form the corresponding amides
Ethoxy Group Reactions
The ethoxy substituents can participate in various transformations:
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Cleavage: Dealkylation under specific conditions to regenerate hydroxyl groups
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Oxidation: Potential oxidative degradation of the ethyl chains
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Protection: The ethoxy groups serve as protecting groups for the hydroxyl functionalities
Aromatic Ring Reactivity
The aromatic ring, activated by the electron-donating ethoxy groups, would show enhanced reactivity toward:
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Electrophilic aromatic substitution: Preferential reaction at positions ortho and para to the ethoxy groups
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Nucleophilic aromatic substitution: Generally resistant unless activated by additional electron-withdrawing groups
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Metallation: Directed ortho-metallation facilitated by the ether groups
Structure-Reactivity Relationships
The presence of ethoxy groups rather than methoxy groups would influence reactivity in several ways:
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Steric effects: The larger ethoxy groups create increased steric hindrance, potentially slowing reactions at adjacent positions
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Electronic effects: While both ethoxy and methoxy are electron-donating, subtle differences in their electronic properties might influence reaction rates and selectivity
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Lipophilicity: The greater lipophilic character of ethoxy groups could affect solubility profiles and reaction environments
Applications and Research Significance
Medicinal Chemistry Implications
By analogy with related benzoate esters, Ethyl 3,5-diethoxybenzoate might exhibit biological activities worthy of investigation:
Anticancer Investigation Opportunities
Research on related compounds has indicated potential anticancer activity, suggesting that Ethyl 3,5-diethoxybenzoate might:
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Inhibit cancer cell proliferation through specific cellular mechanisms
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Show cytotoxicity against particular cancer cell lines
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Serve as a lead compound for developing more potent anticancer agents
Structure-Activity Relationship Studies
The replacement of methoxy with ethoxy groups represents an important structural modification that could yield valuable insights into structure-activity relationships:
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How chain length of alkoxy substituents affects biological activity
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The impact of increased lipophilicity on drug-target interactions
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Effects on metabolic stability and bioavailability
Materials Science Applications
The unique structural features of Ethyl 3,5-diethoxybenzoate could find applications in materials science:
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As monomers for specialty polymers
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In the development of liquid crystalline materials
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For the creation of supramolecular assemblies through non-covalent interactions
Comparative Analysis with Related Compounds
Structural Comparison
A side-by-side comparison of Ethyl 3,5-diethoxybenzoate with its methoxy analog reveals important structural distinctions:
Feature | Ethyl 3,5-diethoxybenzoate | Ethyl 3,5-dimethoxybenzoate | Significance |
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Molecular Formula | C₁₃H₁₈O₄ | C₁₁H₁₄O₄ | Additional carbon atoms in ethoxy groups |
Steric Bulk | Greater | Lesser | May influence reaction accessibility |
Bond Angles | Slightly different | Reference | Ethoxy groups introduce different conformational preferences |
Electronic Distribution | Similar pattern, different magnitude | Reference | Affects reactivity and binding properties |
Rotational Freedom | More rotatable bonds | Fewer rotatable bonds | Impacts conformational flexibility |
Reactivity Differences
The substitution of methoxy with ethoxy groups would alter reactivity in several ways:
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Increased steric hindrance could slow reactions at positions adjacent to the substituents
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The extended alkyl chains might provide different directing effects in certain reactions
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Solubility profiles would differ, affecting reaction conditions and purification strategies
Future Research Directions
Synthetic Methodology Development
Further research into Ethyl 3,5-diethoxybenzoate could focus on:
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Developing more efficient and sustainable synthetic routes
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Exploring catalytic methods for selective ethoxylation
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Investigating green chemistry approaches to its preparation
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Scaling up synthesis for commercial applications
Biological Activity Screening
Comprehensive biological evaluation would be valuable:
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Systematic screening against various microbial strains
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Testing against cancer cell lines to assess cytotoxicity
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Evaluation of antioxidant potential
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Investigation of pharmaceutical applications
Structure-Activity Relationship Studies
Further exploration of structure-activity relationships could include:
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Preparation of a series of compounds with varying alkoxy chain lengths
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Investigation of positional isomers (2,4- vs. 3,5-diethoxy)
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Combination with other functional groups to enhance specific activities
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Computational studies to predict properties and activities
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